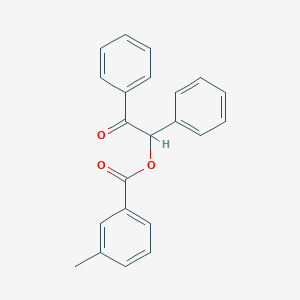

2-Oxo-1,2-diphenylethyl 3-methylbenzoate

描述

2-Oxo-1,2-diphenylethyl 3-methylbenzoate is an α-acyloxy ketone derivative characterized by a central 2-oxo-1,2-diphenylethyl backbone esterified with 3-methylbenzoic acid. This compound belongs to a class of α-acyloxy ketones synthesized via oxyacyloxylation reactions involving α-hydroxy ketones and carboxylic anhydrides. The methodology for synthesizing such compounds, as described in recent literature, employs 2-methylimidazole as a promoter to facilitate efficient coupling under mild conditions .

属性

分子式 |

C22H18O3 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC 名称 |

(2-oxo-1,2-diphenylethyl) 3-methylbenzoate |

InChI |

InChI=1S/C22H18O3/c1-16-9-8-14-19(15-16)22(24)25-21(18-12-6-3-7-13-18)20(23)17-10-4-2-5-11-17/h2-15,21H,1H3 |

InChI 键 |

GTGCKAIQJXXQMF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

规范 SMILES |

CC1=CC(=CC=C1)C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Physical and Chemical Properties :

Functional Reactivity :

- The acetate (3a) is more prone to hydrolysis due to its smaller, less sterically hindered acyl group.

- The 3-methylbenzoate derivative likely exhibits enhanced stability against nucleophilic attack, owing to steric protection from the methyl substituent and aromatic ring .

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Contrast :

While both compounds incorporate a 3-methylbenzoyl moiety, the amide derivative replaces the ester linkage with an N,O-bidentate directing group. This structural difference significantly alters reactivity and application:

Thermal and Spectroscopic Differences :

- The amide’s hydrogen-bonding capacity (N–H and O–H groups) likely results in a higher melting point compared to the ester.

- NMR spectra for the amide show distinct shifts for the N–H proton (~5.5 ppm) and hydroxyl group, absent in the ester .

Comparison with Agricultural Benzoate Esters (e.g., Metsulfuron Methyl Ester)

While structurally unrelated to α-acyloxy ketones, sulfonylurea-based benzoate esters like metsulfuron methyl ester highlight the diversity of benzoate applications. These agrochemicals feature triazine and sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。